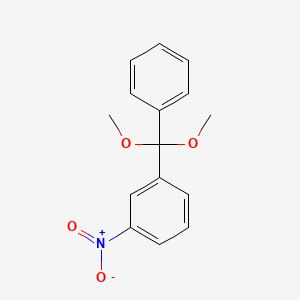
Benzene, 1-(dimethoxyphenylmethyl)-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- is an aromatic compound that features a benzene ring substituted with a dimethoxyphenylmethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of a dimethoxyphenylmethyl-substituted benzene derivative using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process often includes steps such as Friedel-Crafts alkylation to introduce the dimethoxyphenylmethyl group, followed by nitration to add the nitro group. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity .
Types of Reactions:
Oxidation: The nitro group in Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- can undergo reduction reactions to form amines.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) for nucleophilic aromatic substitution.
Major Products:
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and interactions .
Comparison with Similar Compounds
- Benzene, 1-(methoxyphenylmethyl)-3-nitro-
- Benzene, 1-(dimethoxyphenylmethyl)-4-nitro-
- Benzene, 1-(dimethoxyphenylmethyl)-2-nitro-
Comparison: Compared to its analogs, the position of the nitro group can significantly affect the compound’s electronic properties and interactions with other molecules .
Properties
CAS No. |
561317-72-4 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
1-[dimethoxy(phenyl)methyl]-3-nitrobenzene |
InChI |
InChI=1S/C15H15NO4/c1-19-15(20-2,12-7-4-3-5-8-12)13-9-6-10-14(11-13)16(17)18/h3-11H,1-2H3 |
InChI Key |
LOXONYRMBJHKMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC(=CC=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


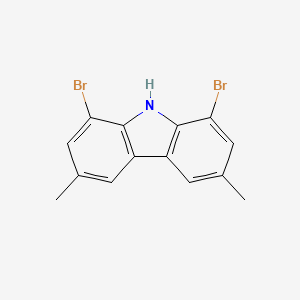
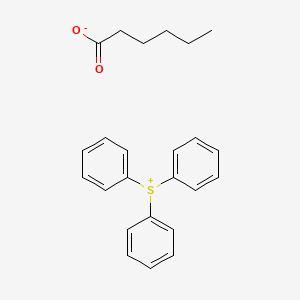

![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
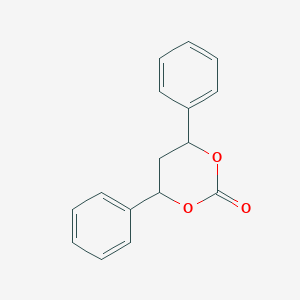


![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-phenoxyphenoxy)phenyl]-](/img/structure/B14221342.png)
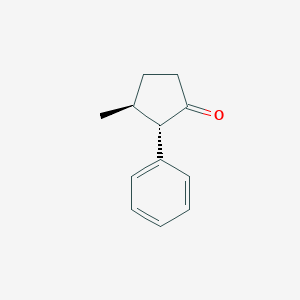
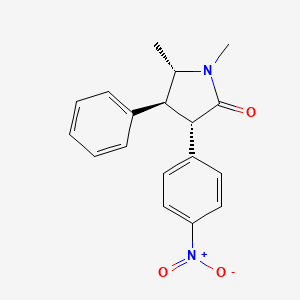
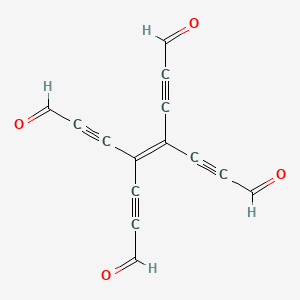
![1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B14221370.png)

